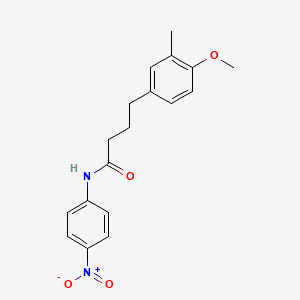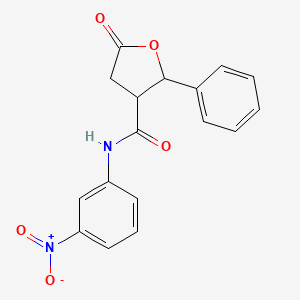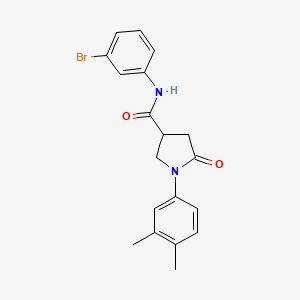![molecular formula C23H26N2O5 B4088045 ethyl 4-({[5-oxo-1-(4-propoxyphenyl)-3-pyrrolidinyl]carbonyl}amino)benzoate](/img/structure/B4088045.png)
ethyl 4-({[5-oxo-1-(4-propoxyphenyl)-3-pyrrolidinyl]carbonyl}amino)benzoate
説明
Ethyl 4-({[5-oxo-1-(4-propoxyphenyl)-3-pyrrolidinyl]carbonyl}amino)benzoate, commonly known as EPPB, is a synthetic compound that has gained significant attention in the scientific community due to its potential as a therapeutic agent. EPPB belongs to the class of pyrrolidine-5-carboxamides and has been studied extensively for its pharmacological properties.
作用機序
The mechanism of action of EPPB involves its ability to bind to specific sites on proteins and disrupt their interactions. EPPB has been shown to bind to the basic helix-loop-helix (bHLH) domain of c-Myc and prevent it from binding to Max. This results in the inhibition of c-Myc-mediated transcriptional activity, which is a hallmark of many cancers.
Biochemical and Physiological Effects
EPPB has been shown to have a variety of biochemical and physiological effects. In addition to its ability to inhibit c-Myc-mediated transcription, EPPB has been shown to induce apoptosis in cancer cells and inhibit tumor growth in animal models. EPPB has also been shown to have anti-inflammatory properties and may have potential as a treatment for inflammatory diseases.
実験室実験の利点と制限
One of the primary advantages of using EPPB in lab experiments is its specificity for the c-Myc/Max interaction. This allows researchers to selectively disrupt this interaction without affecting other protein-protein interactions. However, one limitation of using EPPB is its relatively low potency, which may require high concentrations to achieve the desired effect.
将来の方向性
There are several potential future directions for research on EPPB. One area of interest is the development of more potent analogs that can achieve the desired effect at lower concentrations. Another area of interest is the investigation of EPPB's potential as a therapeutic agent for cancer and inflammatory diseases. Additionally, further research is needed to fully understand the mechanism of action of EPPB and its effects on other cellular processes.
科学的研究の応用
EPPB has been studied for its potential use in various scientific research applications. One of the primary areas of interest is its use as a tool for investigating the role of protein-protein interactions in biological systems. EPPB has been shown to inhibit the interaction between the oncogenic transcription factor c-Myc and its binding partner Max, which has potential implications for cancer therapy.
特性
IUPAC Name |
ethyl 4-[[5-oxo-1-(4-propoxyphenyl)pyrrolidine-3-carbonyl]amino]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N2O5/c1-3-13-30-20-11-9-19(10-12-20)25-15-17(14-21(25)26)22(27)24-18-7-5-16(6-8-18)23(28)29-4-2/h5-12,17H,3-4,13-15H2,1-2H3,(H,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJNQBMMXWWJWBR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=C(C=C1)N2CC(CC2=O)C(=O)NC3=CC=C(C=C3)C(=O)OCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 4-({[5-oxo-1-(4-propoxyphenyl)pyrrolidin-3-yl]carbonyl}amino)benzoate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-[2-methoxy-5-(4-morpholinylsulfonyl)phenyl]-N,4-dimethylbenzenesulfonamide](/img/structure/B4087975.png)
![3,4-dichloro-N-{1-[5-({2-[(2,3-dichlorophenyl)amino]-2-oxoethyl}thio)-4-methyl-4H-1,2,4-triazol-3-yl]ethyl}benzamide](/img/structure/B4087981.png)
![4-methoxy-N-{4-[4-(4-methylbenzoyl)-1-piperazinyl]phenyl}-3-nitrobenzamide](/img/structure/B4087994.png)
![3-[1-(2-chloro-6-fluorobenzyl)-1H-benzimidazol-2-yl]-1-propanol](/img/structure/B4088000.png)

![7,9-dichloro-4-(3-pyridinyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline](/img/structure/B4088016.png)
![4-{2-[4-(5-chloro-2-methylphenyl)-1-piperazinyl]-2-oxoethoxy}-N-(1-phenylethyl)benzenesulfonamide](/img/structure/B4088021.png)
![N-(4-methyl-3-phenyl-3H-1,5-benzodiazepin-2-yl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]acetamide](/img/structure/B4088029.png)
![N-{2-[(4-amino-4H-1,2,4-triazol-3-yl)thio]-1,2-dihydro-1-acenaphthylenyl}-4-chlorobenzenesulfonamide](/img/structure/B4088035.png)
![3,5-dimethyl-N-[2-nitro-4-(trifluoromethyl)phenyl]-1-benzofuran-2-carboxamide](/img/structure/B4088037.png)
![4-(4-benzyl-5-{[2-oxo-2-(4-phenyl-1-piperazinyl)ethyl]thio}-4H-1,2,4-triazol-3-yl)aniline](/img/structure/B4088041.png)
![4-chloro-N-{1-[5-({2-[(4-iodophenyl)amino]-2-oxoethyl}thio)-4-methyl-4H-1,2,4-triazol-3-yl]-2-methylpropyl}benzamide](/img/structure/B4088064.png)

